2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6/c1-16(28)26-9-7-25(8-10-26)13-18-12-19(29)22(33-4)14-27(18)15-23(30)24-17-5-6-20(31-2)21(11-17)32-3/h5-6,11-12,14H,7-10,13,15H2,1-4H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXVMHTGUWLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of appropriate amines with acetyl chloride to form the acetylpiperazine intermediate.
Construction of the pyridine ring: The pyridine ring is synthesized through a series of condensation reactions involving methoxy-substituted aldehydes and ketones.
Coupling of the piperazine and pyridine rings: The acetylpiperazine intermediate is then coupled with the pyridine ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Introduction of the acetamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the piperazine and pyridine rings can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of receptor signaling, and modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogue is 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 921495-39-8), which substitutes the 3,4-dimethoxyphenyl group with a 4-(trifluoromethoxy)phenyl group (). Key differences include:
- Steric Effects : The 3,4-dimethoxy substitution creates a bulkier aryl group, which may influence steric interactions in target binding pockets.
Physicochemical and Spectroscopic Comparisons
highlights the utility of NMR profiling to differentiate substituent effects in analogous compounds. For example, in a study comparing rapamycin derivatives (compounds 1 and 7), distinct chemical shifts were observed in regions corresponding to substituent positions (e.g., regions A and B in Figure 6 of ). Applying this methodology to the target compound and its trifluoromethoxy analogue would likely reveal shifts in the dihydropyridinone core (δ 6.5–8.0 ppm) and acetamide protons (δ 2.0–3.5 ppm), reflecting electronic perturbations from the aryl substituents .
Bioactivity and Lumping Strategies
discusses the lumping strategy , where compounds with similar structures are grouped to predict shared properties. The target compound and its analogues could be lumped based on:
- Core Scaffold : The 1,4-dihydropyridin-4-one moiety is a conserved feature associated with redox activity or metal chelation.
- Substituent Classes : Acetylpiperazine and methoxy/trifluoromethoxy groups are linked to solubility and membrane permeability.
| Property | Target Compound | Trifluoromethoxy Analogue (CAS: 921495-39-8) |
|---|---|---|
| Molecular Weight | ~529.56 g/mol | ~583.54 g/mol |
| Key Substituents | 3,4-Dimethoxyphenyl | 4-Trifluoromethoxyphenyl |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.2 (higher lipophilicity) |
| Solubility (aq.) | Moderate (methoxy enhances solubility) | Low (CF₃ group reduces solubility) |
Research Findings and Implications
Synthetic Feasibility : The compound’s synthesis likely follows routes similar to its trifluoromethoxy analogue, involving sequential alkylation and amidation steps ().
Target Selectivity : The 3,4-dimethoxy substitution may favor interactions with polar binding pockets (e.g., serotonin or dopamine receptors) compared to the trifluoromethoxy variant, which could target hydrophobic domains (e.g., kinase ATP-binding sites) .
Stability: The acetylpiperazine group may enhance metabolic stability compared to non-acetylated piperazine derivatives, as observed in related molecules ().
Biological Activity
The compound 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dihydropyridine core : Known for its role in calcium channel modulation.
- Piperazine moiety : Often associated with neuroactive properties.
- Dimethoxyphenyl group : May enhance lipophilicity and receptor binding.
Research indicates that this compound may act through various mechanisms, including:
- Calcium Channel Modulation : The dihydropyridine structure suggests potential activity as a calcium channel blocker, which is significant in cardiovascular and neurological contexts.
- Receptor Interaction : The piperazine ring may facilitate interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Pharmacological Effects
Studies have revealed several pharmacological effects attributed to this compound:
- Antipsychotic Activity : In preclinical models, it has shown promise in modulating dopaminergic pathways, which are crucial for treating schizophrenia and other psychotic disorders.
- Anxiolytic Effects : Preliminary data suggest potential anxiolytic properties, possibly through GABAergic mechanisms.
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy in various biological systems:
| Study | Method | Findings |
|---|---|---|
| Study 1 | [35S]GTPγS Binding Assay | Demonstrated inhibition of receptor activation at micromolar concentrations. |
| Study 2 | Calcium Flux Assay | Showed significant modulation of calcium influx in neuronal cells. |
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic potential:
- Model : Rat model of induced psychosis
- Dosage : Administered at varying doses (5 mg/kg to 20 mg/kg).
- Outcome : Dose-dependent reduction in hyperlocomotion, indicating antipsychotic-like effects without significant motor impairment.
Safety and Toxicology
Toxicological assessments indicate a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (60–80°C) often accelerate amide coupling but may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts : Bases like triethylamine or K₂CO₃ are critical for deprotonation in nucleophilic substitutions .
- Reaction time : Monitoring via TLC or HPLC ensures termination at peak product formation to avoid byproducts .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and verifies dihydropyridine ring conformation .
- Mass spectrometry (HRMS) : Confirms molecular weight ([M+H]⁺) and detects impurities via isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) and quantifies residual solvents .
Advanced: How can researchers identify potential biological targets for this compound, given its structural complexity?
Methodological Answer:
- Receptor binding assays : Screen against GPCRs (e.g., serotonin receptors) due to the phenylpiperazine moiety’s known interactions .
- In silico docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to kinase domains or oxidoreductases .
- Cellular activity profiling : Test in cancer cell lines (e.g., MCF-7) to evaluate apoptosis induction linked to the dihydropyridine core .
Advanced: How should conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Dose-response standardization : Use a unified assay protocol (e.g., MTT for cytotoxicity) across labs to minimize variability .
- SAR analysis : Compare analogs (e.g., replacing 3,4-dimethoxyphenyl with nitro groups) to isolate structural determinants of activity .
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .
Advanced: What computational strategies can predict novel derivatives with enhanced selectivity?
Methodological Answer:
- Quantum mechanical calculations : Optimize transition states using Gaussian09 to model reaction pathways for derivative synthesis .
- Machine learning (ML) : Train models on existing SAR data to predict substituent effects on binding energy .
- Free-energy perturbation (FEP) : Simulate ligand-protein interactions to guide rational design of acetylpiperazine modifications .
Advanced: How can structure-activity relationship (SAR) studies be designed to maximize pharmacological insights?
Methodological Answer:
- Substituent libraries : Synthesize derivatives with systematic variations (e.g., methoxy → ethoxy, acetyl → propionyl) .
- Functional group mapping : Use competitive binding assays to identify moieties critical for target engagement (e.g., dihydropyridine’s redox activity) .
- 3D-QSAR : Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro testing?
Methodological Answer:
- Aqueous solubility : Use shake-flask method with UV-Vis quantification; adjust pH or employ co-solvents (e.g., PEG-400) if <50 µM .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C preferred for storage) .
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Kinetic isotope effects (KIE) : Probe catalytic steps in enzymatic assays (e.g., CYP450 metabolism) .
- ROS detection : Use DCFH-DA fluorescence to assess oxidative stress induction in cellular models .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to identify binding pockets .
Advanced: How can researchers assess the compound’s pharmacokinetic profile preclinically?
Methodological Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
- BBB permeability : Employ MDCK-MDR1 monolayers to predict CNS penetration .
Basic: What experimental design principles minimize variability in biological assays?
Methodological Answer:
- Factorial design : Vary critical factors (e.g., cell density, serum concentration) systematically to identify confounding variables .
- Positive/negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .
- Replication : Perform triplicate runs with independent compound batches to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
